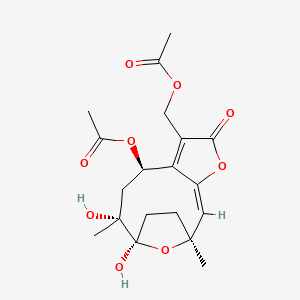
Diacetylpiptocarphol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetylpiptocarphol is a chemical compound that has been the subject of various scientific studies. While specific research directly on this compound is limited, studies on similar compounds provide insights into its characteristics and applications.
Synthesis Analysis
- Diacetyl compounds have been synthesized through various methods, including an electrochemical method where Diacetyl is synthesized from acetylmethylcarbinol with KI as a catalyst. Optimal conditions involve low temperature and neutral pH (Jiang Wen-qiang, 2011).
Molecular Structure Analysis
- The molecular structure of diacetyl compounds can be complex. For example, a study of mono- and diorganotallium(III) complexes of diacetylpyridine bis(thiosemicarbazone) revealed a unique coordination mode of the HDAPTSC— anion in its structure (J. Casas et al., 2003).
Chemical Reactions and Properties
- Diacetyl-containing compounds have been studied for their reaction properties. For instance, diacetyl(acetoin)reductase catalyzes the reversible reduction of acetoin to 2,3-butanediol and the irreversible reduction of diacetyl to acetoin (S. Larsen et al., 1973).
Physical Properties Analysis
- The physical properties of diacetyl compounds include their fluorescence. Diacetyl, in vapor phase or water solution, exhibits bright green fluorescence when excited within its absorption band in the violet and near ultraviolet (G. M. Almy et al., 1940).
Chemical Properties Analysis
- The chemical properties of diacetyl compounds can be intricate. For example, the reaction of diacetyl with N-α-acetylarginine as a model for hapten formation shows complex adducts formed, which is relevant for understanding its toxicity and potential immunological effects (J. Mathews et al., 2010).
科学的研究の応用
Diacetyl in Food and Beverages : Diacetyl is a major flavor metabolite produced by lactic acid bacteria, particularly Oenococcus oeni, during malolactic fermentation in wine, imparting a buttery aroma and flavor. This process is influenced by various factors including bacterial strain, wine chemistry, and environmental conditions (Bartowsky & Henschke, 2004).
Diacetyl in E-Cigarettes : Diacetyl is also found in sweet-flavored electronic cigarette (EC) liquids, raising concerns due to its association with respiratory disease when inhaled. A study found diacetyl in a large proportion of EC liquids tested, with potential health risks (Farsalinos et al., 2015).
Toxicity of Diacetyl : Research on C57BL/6 mice showed that diacetyl exposure can cause significant epithelial injury and inflammation in the respiratory tract, replicating features of human obliterative bronchiolitis (OB) (Morgan et al., 2008).
Diacetyl's Interaction with DNA : Diacetyl forms a covalent adduct with 2-deoxyguanosine, uncoils DNA, and leads to cell death, indicating its potential mutagenic properties and impact on cellular health (More, Raza, & Vince, 2012).
将来の方向性
作用機序
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It is known to exhibit anti-leishmaniasis activity , suggesting that it may interact with biological targets involved in the life cycle of the Leishmania parasite.
Mode of Action
Given its anti-leishmaniasis activity , it is likely that the compound interacts with its targets in a way that inhibits the growth or survival of the Leishmania parasite
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Its anti-leishmaniasis activity suggests that it may interfere with biochemical processes essential to the Leishmania parasite
Result of Action
This compound has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound’s action results in the inhibition of the Leishmania parasite, potentially leading to a reduction in the severity of leishmaniasis.
特性
IUPAC Name |
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-RRRPBPPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)